![molecular formula C15H18N2O4 B2405840 2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1096333-39-9](/img/structure/B2405840.png)
2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives: Derivatives of 2-iminoimidazolidin-4-one, a related compound, were synthesized through cyclization with various reagents, showcasing the chemical versatility of this class of compounds (Shestakov, Sidorenko, & Shikhaliev, 2007).
- Conformational Studies: Hydantoin-5-acetic acid, closely related to the compound , demonstrates unique conformational properties, which are of interest in supramolecular chemistry (Gerhardt, Tutughamiarso, & Bolte, 2012).
Applications in Medicine and Pharmacology
- Anti-Parkinson's Activity: Certain derivatives related to the compound show significant anti-Parkinson's activity in animal models, indicating potential therapeutic applications (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
- Antibacterial Activity: A series of related acetic acid derivatives exhibited antibacterial activity against Gram-positive bacterial strains, suggesting potential use in treating bacterial infections (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Advanced Material Synthesis
- Microwave Assisted Reactions: Studies have shown that microwave irradiation can efficiently facilitate the reactions of compounds containing active methylene groups, including those similar to the compound , highlighting its relevance in advanced synthesis techniques (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Supramolecular Chemistry
- Crystal Structure Analysis: The crystal structure of compounds like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, similar in structure, provides insights into molecular interactions and stability, crucial for supramolecular chemistry applications (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Eigenschaften
IUPAC Name |
2-[4-ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)15(4-2)13(20)17(9-12(18)19)14(21)16-15/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAAYNMWFVQSLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

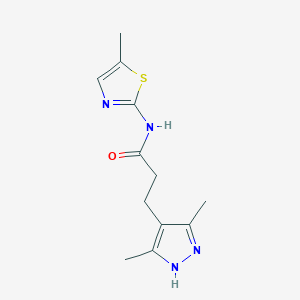

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)
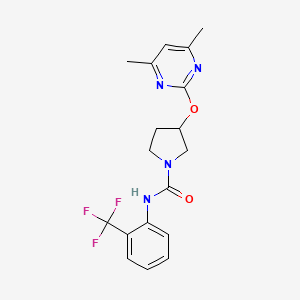
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

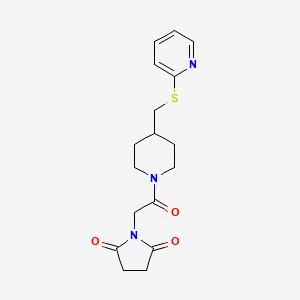
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
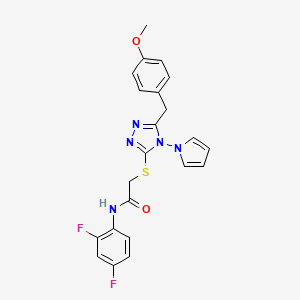
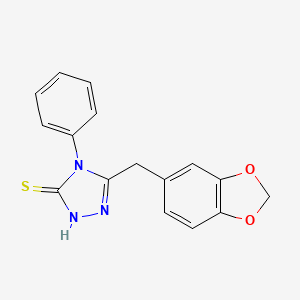
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)